Protein Kinase C 19-31 acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

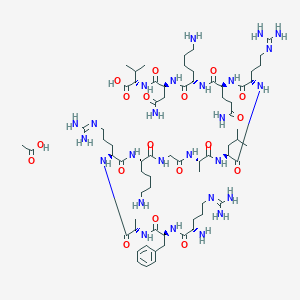

Protein-Kinase-C (19-31) Acetat ist ein Peptidinhibitor, der aus der Pseud-Substrat-Regulationsdomäne von Protein-Kinase-C alpha (Reste 19-31) stammt. Diese Verbindung wird als Substratpeptid für die Prüfung der Protein-Kinase-C-Aktivität verwendet . Protein-Kinase-C ist eine Familie von phospholipidabhängigen Serin/Threoninkinase, die eine entscheidende Rolle in verschiedenen zellulären Prozessen spielen, einschließlich Signaltransduktion, Zellproliferation und Apoptose .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Protein-Kinase-C (19-31) Acetat wird synthetisiert, indem das Wildtyp-Alanin an Position 25 in der Pseud-Substrat-Regulationsdomäne von Protein-Kinase-C alpha durch Serin ersetzt wird . Die Synthese beinhaltet Festphasenpeptidsynthese (SPPS)-Techniken, die die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette ermöglichen, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Peptidbindungsbildung zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von Protein-Kinase-C (19-31) Acetat folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu erhöhen. Das Endprodukt wird durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen: Protein-Kinase-C (19-31) Acetat durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Stabilität und Reaktivität der Verbindung unter verschiedenen Bedingungen zu untersuchen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für Oxidationsreaktionen, Reduktionsmittel wie Dithiothreitol für Reduktionsreaktionen und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Ergebnis, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte, um Spezifität und Effizienz zu gewährleisten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionstyp ab. So können Oxidationreaktionen zur Bildung von Disulfidbrücken führen, während Reduktionsreaktionen diese Brücken aufbrechen können.

Wissenschaftliche Forschungsanwendungen

Protein-Kinase-C (19-31) Acetat hat zahlreiche wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Aktivität und Regulation von Protein-Kinase-C-Enzymen zu untersuchen . In der Biologie hilft es, die Rolle von Protein-Kinase-C in zellulären Signalwegen und seinen Einfluss auf Zellproliferation und Apoptose zu klären . In der Medizin wird Protein-Kinase-C (19-31) Acetat verwendet, um potenzielle therapeutische Ziele für Krankheiten wie Krebs und neurologische Erkrankungen zu untersuchen . In der Industrie wird es bei der Entwicklung diagnostischer Tests und Screening-Tools für die Arzneimittelentwicklung eingesetzt .

Wirkmechanismus

Protein-Kinase-C (19-31) Acetat übt seine Wirkung aus, indem es die Aktivität von Protein-Kinase-C-Enzymen hemmt. Es erreicht dies, indem es das natürliche Substrat von Protein-Kinase-C nachahmt und kompetitiv an die aktive Stelle des Enzyms bindet . Diese Bindung verhindert die Phosphorylierung von Zielproteinen, wodurch verschiedene zelluläre Prozesse moduliert werden. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die Regulation der Signaltransduktion, Zellproliferation und Apoptose .

Analyse Chemischer Reaktionen

Types of Reactions: Protein Kinase C (19-31) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like dithiothreitol for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed: The major products formed from these reactions depend on the specific reaction type For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may break these bonds

Wissenschaftliche Forschungsanwendungen

Protein Kinase C (19-31) acetate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the activity and regulation of Protein Kinase C enzymes . In biology, it helps elucidate the role of Protein Kinase C in cellular signaling pathways and its impact on cell proliferation and apoptosis . In medicine, Protein Kinase C (19-31) acetate is used to investigate potential therapeutic targets for diseases such as cancer and neurological disorders . In industry, it is employed in the development of diagnostic assays and screening tools for drug discovery .

Wirkmechanismus

Protein Kinase C (19-31) acetate exerts its effects by inhibiting the activity of Protein Kinase C enzymes. It achieves this by mimicking the natural substrate of Protein Kinase C and competitively binding to the enzyme’s active site . This binding prevents the phosphorylation of target proteins, thereby modulating various cellular processes. The molecular targets and pathways involved include the regulation of signal transduction, cell proliferation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Protein-Kinase-C (19-31) Acetat ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Sequenz und Modifikation an Position 25 einzigartig. Zu ähnlichen Verbindungen gehören andere Peptidinhibitoren, die aus verschiedenen Regionen von Protein-Kinase-C oder anderen Kinasen stammen . Diese Verbindungen können unterschiedliche Grade an Spezifität und Potenz aufweisen, aber Protein-Kinase-C (19-31) Acetat zeichnet sich besonders durch seine Wirksamkeit bei der Hemmung der Protein-Kinase-C-alpha-Aktivität aus .

Liste ähnlicher Verbindungen:- Protein-Kinase-C (19-31) Trifluoressigsäure

- Protein-Kinase-C (19-31) freie Base

- Protein-Kinase-C Pseud-Substratpeptid

- Protein-Kinase-C-Inhibitorpeptid

Durch das Verständnis der einzigartigen Eigenschaften und Anwendungen von Protein-Kinase-C (19-31) Acetat können Forscher diese Verbindung besser in verschiedenen wissenschaftlichen und industriellen Kontexten nutzen.

Eigenschaften

Molekularformel |

C69H122N26O18 |

|---|---|

Molekulargewicht |

1603.9 g/mol |

IUPAC-Name |

acetic acid;(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C67H118N26O16.C2H4O2/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74;1-2(3)4/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81);1H3,(H,3,4)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-;/m0./s1 |

InChI-Schlüssel |

PPMUZWPFMMEXQI-LIVLXYFQSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.